

UBQ-3 NHS Ester physical and chemical properties

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Compound of Interest

Compound Name: UBQ-3 NHS Ester

Cat. No.: B15554532

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UBQ-3 NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **UBQ-3 NHS Ester**, a versatile tool in biological research and drug development. It includes detailed experimental protocols and visual representations of key processes to facilitate its effective application in the laboratory.

Core Properties of UBQ-3 NHS Ester

UBQ-3 NHS Ester is a non-fluorescent, dark quencher used to absorb the fluorescence energy from a fluorophore in proximity, a phenomenon known as Förster Resonance Energy Transfer (FRET).^{[1][2]} Its broad quenching range in the far-red spectrum makes it an ideal FRET acceptor for a variety of commonly used fluorophores.^{[3][4]} The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins and amine-modified oligonucleotides.^{[2][3]}

Quantitative Data Summary

For ease of reference, the key quantitative properties of **UBQ-3 NHS Ester** are summarized in the table below.

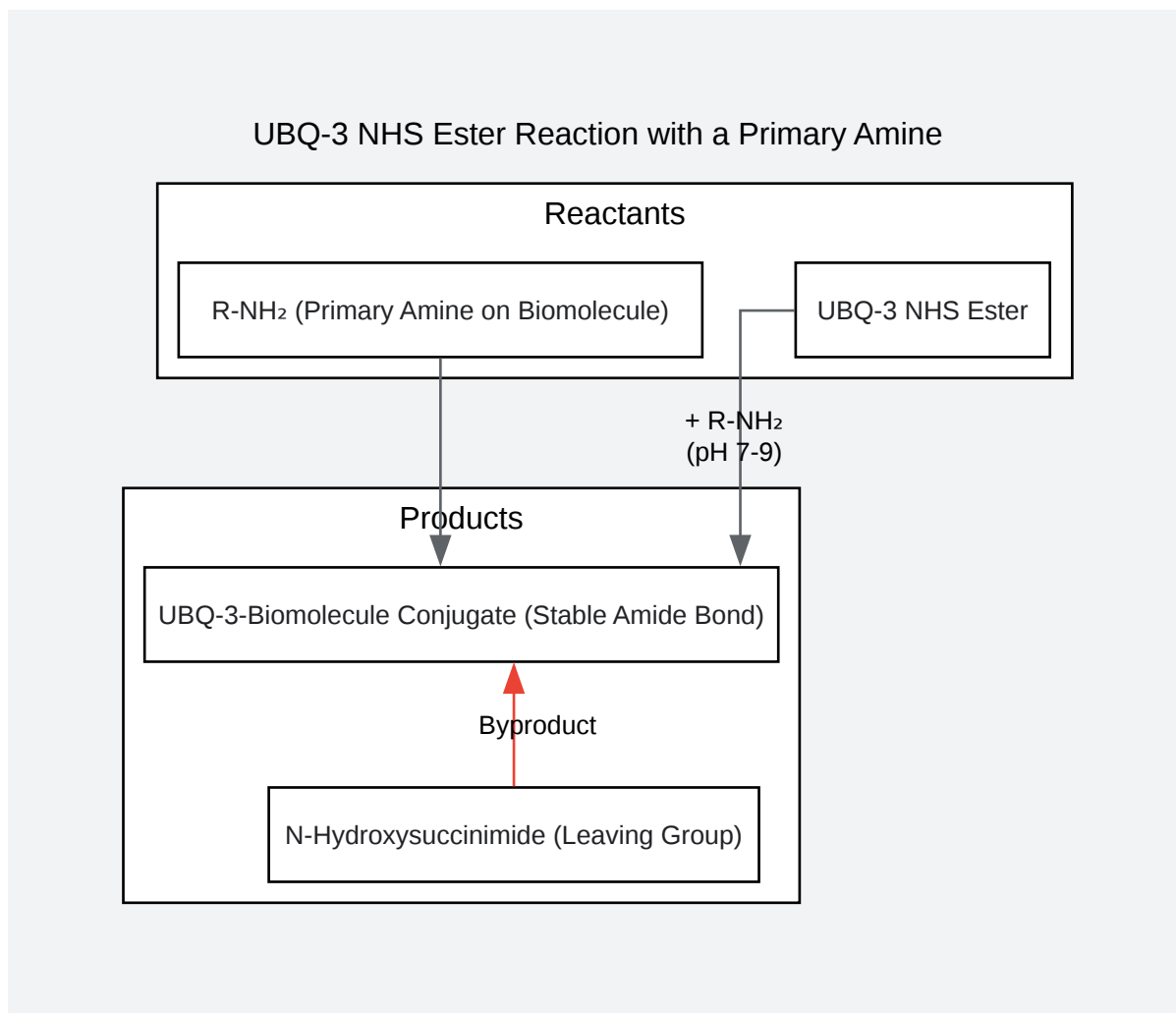
Property	Value	Reference(s)
Molecular Weight	664.76 g/mol	[2] [3]
Quenching Range	620 - 730 nm	[2] [3]
Extinction Coefficient	40,700 cm ⁻¹ M ⁻¹	[2] [3]
Solubility	DMSO, DMF	[2] [3]
Reactivity	Primary amines	[2] [3]
Storage Temperature	-20°C	[2] [3]

Mechanism of Action: Labeling and Quenching

The utility of **UBQ-3 NHS Ester** is rooted in two key chemical processes: the covalent labeling of target biomolecules and the subsequent quenching of a partner fluorophore via FRET.

Covalent Labeling of Primary Amines

The NHS ester moiety of UBQ-3 reacts with primary amines, such as the ε-amino group of lysine residues in proteins or terminal amines on modified oligonucleotides, to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7-9).[\[2\]](#)[\[3\]](#)



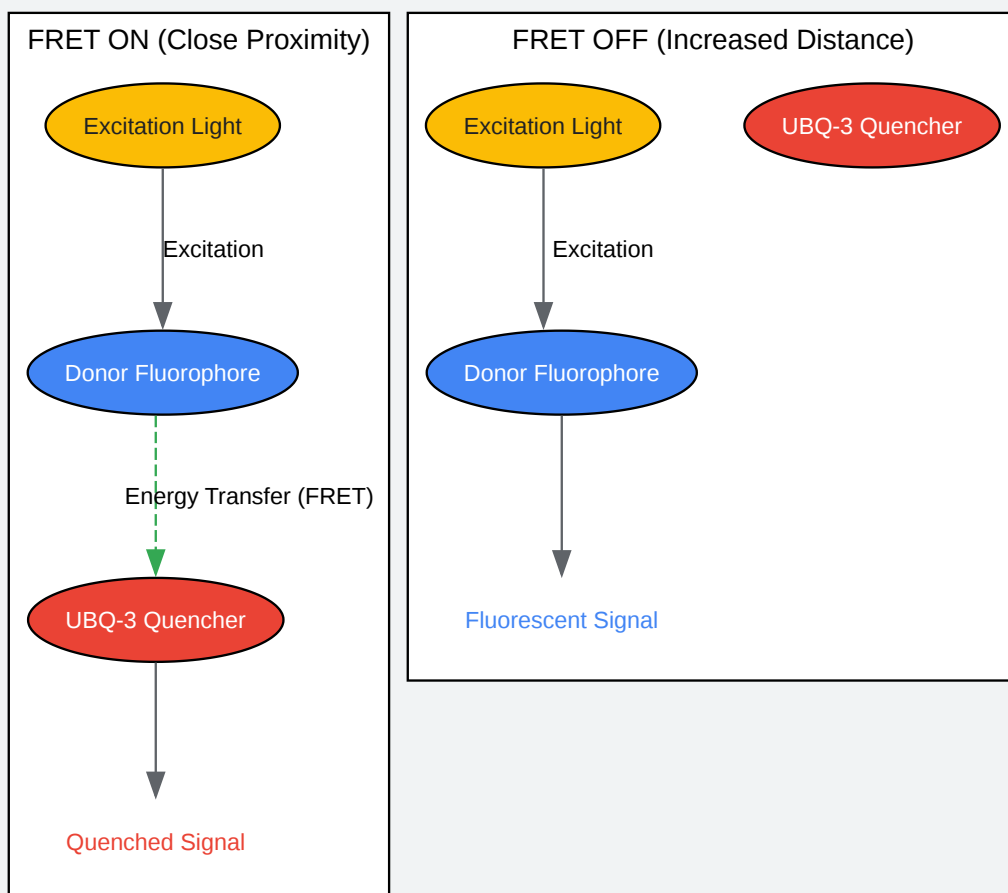
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Caption: Covalent bond formation between **UBQ-3 NHS Ester** and a primary amine.

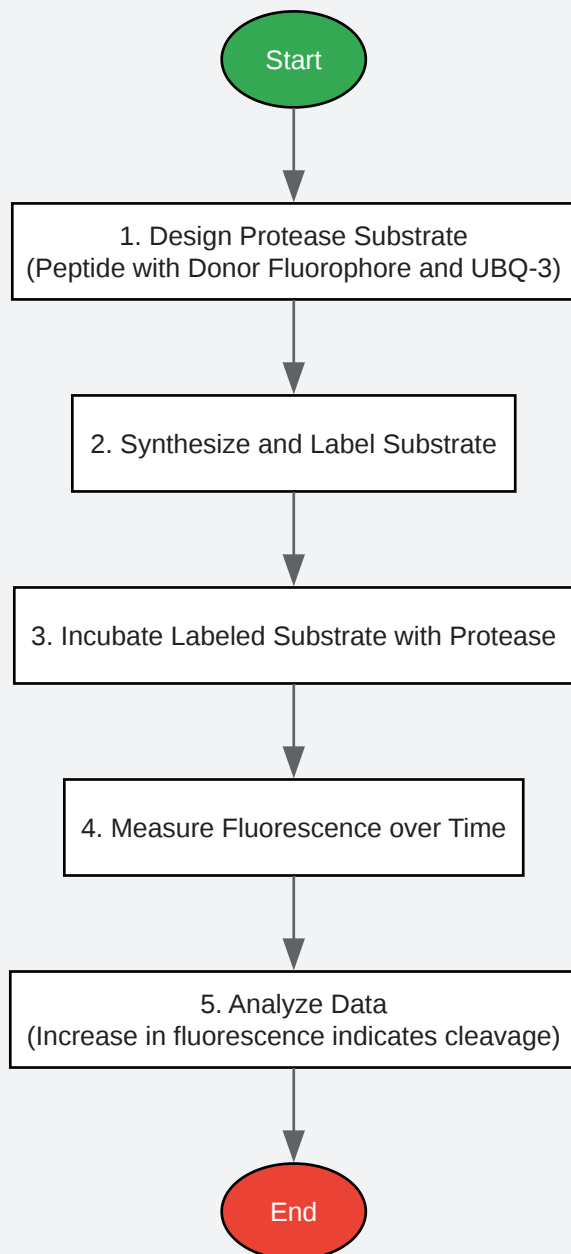
Fluorescence Resonance Energy Transfer (FRET)

Once conjugated to a biomolecule, UBQ-3 can act as a FRET acceptor. If a fluorescent donor molecule is in close proximity (typically 1-10 nm), the energy from the excited donor is non-radiatively transferred to the UBQ-3 quencher, resulting in a decrease in the donor's fluorescence emission.[1][5] This distance-dependent energy transfer makes FRET a powerful tool for studying molecular interactions, conformational changes, and enzyme kinetics.[6][7]

Principle of FRET with UBQ-3 Quencher



Workflow for a FRET-Based Protease Assay



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